4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine
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Overview
Description
4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with furan, thioether, and sulfonyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine likely involves multiple steps, including:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Furan Group: This step may involve the use of furan-2-ylmethyl halides or similar reagents.
Thioether Formation: This typically involves the reaction of a thiol with an alkyl halide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This often involves continuous flow reactions, use of catalysts, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Electrophiles like halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfonylated products.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Activity: Potential as a pharmacophore in drug design due to its diverse functional groups.
Medicine
Drug Development: Investigated for potential therapeutic properties, including antimicrobial, anti-inflammatory, or anticancer activities.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine would depend on its specific biological target. Generally, compounds with such structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-chlorobenzyl)sulfonyl)piperidine
- 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylphenyl)sulfonyl)piperidine
Uniqueness
The unique combination of furan, thioether, and sulfonyl groups in 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanylmethyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S2/c1-16-4-2-5-18(12-16)15-25(21,22)20-9-7-17(8-10-20)13-24-14-19-6-3-11-23-19/h2-6,11-12,17H,7-10,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJZYOSIECFJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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